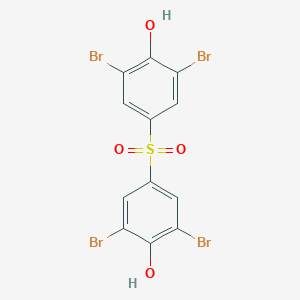

4,4'-Sulphonylbis(2,6-dibromophénol)

Vue d'ensemble

Description

4,4’-Sulphonylbis(2,6-dibromophenol) is an organic compound with the chemical formula C12H6Br4O4S. It is commonly used as a reactive flame retardant in various industrial applications. The compound is known for its excellent thermal stability, resistance to oxidation, and flame-retardant properties .

Applications De Recherche Scientifique

Industrial Applications

-

Flame Retardant

- TBBPS is primarily used as a reactive flame retardant in various polymers, including:

- Epoxy Resins

- Polycarbonate Resins

- Polyester Resins

- Phenolic Resins

- Polysulfone and Polyether Sulfone

- Its effectiveness stems from its ability to inhibit the spread of flames, making it valuable in manufacturing materials that require fire resistance .

- TBBPS is primarily used as a reactive flame retardant in various polymers, including:

- Additive in Plastics

- Coatings and Adhesives

Research Applications

- Analytical Chemistry

- Organic Synthesis

Case Studies and Regulatory Insights

- A recent study highlighted the presence of TBBPS in various biological matrices, indicating its environmental persistence and potential bioaccumulation. The compound was detected in blood serum and breast milk samples, raising concerns about its impact on human health .

- Regulatory bodies have classified TBBPS as an inactive substance under certain inventories but have noted its widespread use in consumer products, including children's items . This classification underscores the need for ongoing monitoring and research regarding its safety profile.

Mécanisme D'action

Target of Action

It is known that the compound is used as a reactive flame retardant , suggesting that its targets could be materials that are susceptible to combustion.

Mode of Action

4,4’-Sulphonylbis(2,6-dibromophenol) acts as a reactive flame retardant . , flame retardants typically work by inhibiting or suppressing the chemical reactions involved in the combustion process.

Result of Action

The primary result of the action of 4,4’-Sulphonylbis(2,6-dibromophenol) is the prevention or suppression of fire . By acting as a flame retardant, it helps to reduce the flammability of materials and prevent the spread of fire.

Action Environment

The efficacy and stability of 4,4’-Sulphonylbis(2,6-dibromophenol) can be influenced by various environmental factors. For instance, its flame retardant properties may be affected by the presence of other chemicals, the temperature, and the specific material it is applied to . It should be stored in a cool, well-ventilated place to maintain its stability .

Analyse Biochimique

Biochemical Properties

4,4’-Sulphonylbis(2,6-dibromophenol) plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes involved in oxidative stress responses, such as glutathione S-transferase . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 4,4’-Sulphonylbis(2,6-dibromophenol) and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

4,4’-Sulphonylbis(2,6-dibromophenol) has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key proteins involved in these pathways . This compound can also impact gene expression by altering the transcriptional activity of certain genes . Furthermore, 4,4’-Sulphonylbis(2,6-dibromophenol) can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Sulphonylbis(2,6-dibromophenol) involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, 4,4’-Sulphonylbis(2,6-dibromophenol) can activate certain proteins by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Sulphonylbis(2,6-dibromophenol) can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 4,4’-Sulphonylbis(2,6-dibromophenol) has been shown to affect cellular function, including alterations in cell signaling and gene expression . These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of 4,4’-Sulphonylbis(2,6-dibromophenol) vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At high doses, 4,4’-Sulphonylbis(2,6-dibromophenol) can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and can be mitigated by reducing the exposure to the compound .

Metabolic Pathways

4,4’-Sulphonylbis(2,6-dibromophenol) is involved in various metabolic pathways, primarily those related to oxidative stress responses . This compound can interact with enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes . Additionally, 4,4’-Sulphonylbis(2,6-dibromophenol) can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4,4’-Sulphonylbis(2,6-dibromophenol) is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 4,4’-Sulphonylbis(2,6-dibromophenol) within cells is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

4,4’-Sulphonylbis(2,6-dibromophenol) is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity and function of 4,4’-Sulphonylbis(2,6-dibromophenol) are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulphonylbis(2,6-dibromophenol) typically involves the bromination of bisphenol S. The process includes the following steps :

Reactants: Bisphenol S, bromine, hydrogen peroxide, water, and chlorobenzene.

Reaction Conditions: The reaction mixture is cooled to 10°C using a brine solution. Bromine is added dropwise while maintaining the temperature below 30°C.

Post-Reaction: After the addition of bromine, the mixture is stirred at a constant temperature of 80°C for 1 hour. Sodium sulfite solution is added to neutralize excess bromine, and the pH is adjusted to 6. The product is then filtered and dried at 80°C to obtain 4,4’-Sulphonylbis(2,6-dibromophenol).

Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Sulphonylbis(2,6-dibromophenol) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.

Major Products: The major products depend on the specific reactions and conditions but often include derivatives with modified functional groups .

Comparaison Avec Des Composés Similaires

Tetrabromobisphenol A (TBBPA): Another widely used flame retardant with similar properties but different molecular structure.

Hexabromocyclododecane (HBCD): Used in similar applications but has different environmental and health impacts.

Uniqueness: 4,4’-Sulphonylbis(2,6-dibromophenol) is unique due to its specific molecular structure, which provides a balance of thermal stability and flame-retardant efficiency. Unlike some other flame retardants, it integrates well into various polymer matrices without significantly altering their mechanical properties .

Activité Biologique

4,4'-Sulphonylbis(2,6-dibromophenol), a compound with the chemical formula , has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

Research indicates that 4,4'-Sulphonylbis(2,6-dibromophenol) exhibits several biological activities, including:

- Anti-tumor Activity : Demonstrated growth inhibition against various cancer cell lines.

- Inhibition of Enzymatic Activity : Potential to inhibit specific kinases involved in cancer progression.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

The biological effects of 4,4'-Sulphonylbis(2,6-dibromophenol) can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells. This is mediated through the modulation of key signaling pathways such as the MAPK pathway, which is crucial for cell survival and death.

- Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis, this compound effectively inhibits the proliferation of cancer cells.

- Modulation of Signaling Pathways : It affects the JAK2/STAT3 signaling pathway, which is often activated in cancers. This modulation can lead to reduced tumor growth and increased sensitivity to chemotherapy.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the effectiveness of 4,4'-Sulphonylbis(2,6-dibromophenol) in cancer treatment:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in U937 cells through activation of caspase pathways.

- Osteosarcoma Model : In vivo studies using osteosarcoma models indicated that this compound could significantly reduce tumor size when administered at specific dosages.

Safety and Toxicity

While 4,4'-Sulphonylbis(2,6-dibromophenol) shows promise as an anti-cancer agent, its safety profile must be evaluated. Preliminary studies suggest that it may have low toxicity at therapeutic doses; however, further research is necessary to fully understand its safety in clinical settings.

Propriétés

IUPAC Name |

2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJUYGMZIWDHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052708 | |

| Record name | 4,4'-Sulphonylbis[2,6-dibromophenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-79-5 | |

| Record name | Tetrabromobisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulphonylbis[2,6-dibromophenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonylbis[2,6-dibromophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.